molecular formula C8H5BrFIO B13693134 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

Cat. No.: B13693134
M. Wt: 342.93 g/mol
InChI Key: VHWPCQGIKHEEMH-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H5BrFIO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, iodine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde typically involves multi-step organic reactions. One common method is the halogenation of 4-methylbenzaldehyde, followed by selective substitution reactions to introduce the bromine, fluorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways and targets would vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-iodo-4-methylbenzaldehyde is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of bromine, fluorine, iodine, and a methyl group imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C8H5BrFIO

Molecular Weight

342.93 g/mol

IUPAC Name

2-bromo-6-fluoro-3-iodo-4-methylbenzaldehyde

InChI

InChI=1S/C8H5BrFIO/c1-4-2-6(10)5(3-12)7(9)8(4)11/h2-3H,1H3

InChI Key

VHWPCQGIKHEEMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1I)Br)C=O)F

Origin of Product

United States

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